molecular formula C12H8F5NO2 B12819498 N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12819498
M. Wt: 293.19 g/mol
InChI Key: BRJKHAHCWXCUTI-UHFFFAOYSA-N
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Description

N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a naphthalene core substituted with fluorine atoms and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of fluorine atoms into the naphthalene ring.

    Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.

    Amidation: Formation of the trifluoroacetamide group through reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the trifluoroacetamide group to an amine.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving fluorinated compounds.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Use in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.

    Fluorinated Compounds: Compounds with multiple fluorine atoms, such as trifluoromethyl groups.

    Hydroxy Compounds: Compounds with hydroxyl groups attached to aromatic rings.

Uniqueness

N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is unique due to the combination of its naphthalene core, multiple fluorine atoms, and trifluoroacetamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity.

Properties

Molecular Formula

C12H8F5NO2

Molecular Weight

293.19 g/mol

IUPAC Name

N-(5,7-difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,19H,1-2H2,(H,18,20)

InChI Key

BRJKHAHCWXCUTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C2=C1C(=CC(=C2)F)F)O)NC(=O)C(F)(F)F

Origin of Product

United States

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